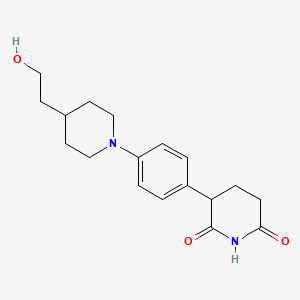
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is a complex organic compound that features a piperidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione typically involves multi-step organic reactions One common approach is to start with the piperidine ring, which can be functionalized through various substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.
Aplicaciones Científicas De Investigación
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: It is being explored for its use in targeted protein degradation therapies, particularly in the development of PROTACs (proteolysis-targeting chimeras).
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. In the context of PROTACs, the compound acts as a ligand that binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively reduces the levels of the target protein in the cell, thereby modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: This compound shares a similar piperidine ring structure and is also used in the development of PROTACs.
2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydroisoquinoline: This compound contains a piperidine moiety and is used in medicinal chemistry.
Uniqueness
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is unique due to its specific functional groups, which allow for versatile chemical modifications and applications in targeted protein degradation. Its ability to form stable conjugates with various linkers makes it a valuable tool in the design of novel therapeutic agents.
Propiedades
Fórmula molecular |
C18H24N2O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-[4-[4-(2-hydroxyethyl)piperidin-1-yl]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H24N2O3/c21-12-9-13-7-10-20(11-8-13)15-3-1-14(2-4-15)16-5-6-17(22)19-18(16)23/h1-4,13,16,21H,5-12H2,(H,19,22,23) |
Clave InChI |
LNGYBCMJSMBZPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
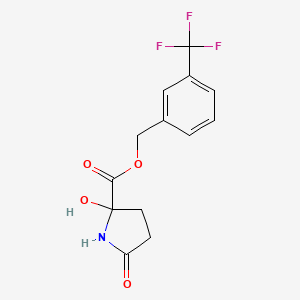
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)

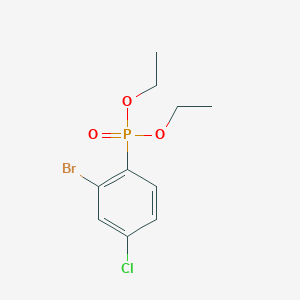

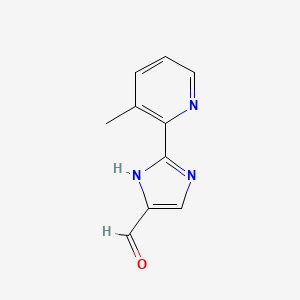
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
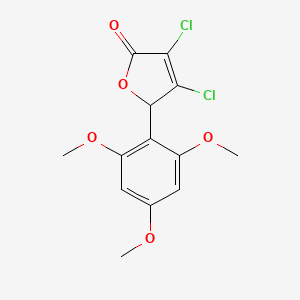
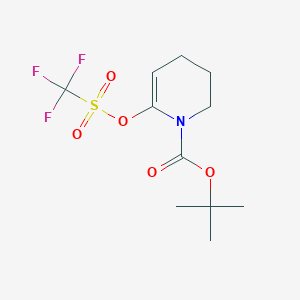

![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)
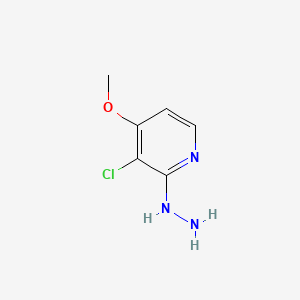
![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13685475.png)
